molecular formula C5H8BrNO B13122958 (S)-3-Bromopiperidin-2-one

(S)-3-Bromopiperidin-2-one

Cat. No.: B13122958
M. Wt: 178.03 g/mol
InChI Key: CJFHQJDFNSXAOC-BYPYZUCNSA-N
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Description

(S)-3-Bromopiperidin-2-one is a chiral compound with significant importance in organic chemistry and pharmaceutical research. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The bromine atom at the 3-position and the carbonyl group at the 2-position make this compound a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Bromopiperidin-2-one typically involves the bromination of piperidin-2-one. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent such as carbon tetrachloride at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: Reduction of the carbonyl group can yield (S)-3-bromopiperidine.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: (S)-3-Bromopiperidine.

    Substitution: Various substituted piperidin-2-one derivatives.

Scientific Research Applications

(S)-3-Bromopiperidin-2-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: Used in the study of enzyme inhibitors and receptor ligands.

    Medicine: Potential intermediate in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-3-Bromopiperidin-2-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The bromine atom and the carbonyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

    3-Chloropiperidin-2-one: Similar structure but with a chlorine atom instead of bromine.

    3-Iodopiperidin-2-one: Contains an iodine atom at the 3-position.

    2-Bromopiperidine: Lacks the carbonyl group at the 2-position.

Uniqueness: (S)-3-Bromopiperidin-2-one is unique due to its specific stereochemistry and the presence of both a bromine atom and a carbonyl group, which confer distinct reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C5H8BrNO

Molecular Weight

178.03 g/mol

IUPAC Name

(3S)-3-bromopiperidin-2-one

InChI

InChI=1S/C5H8BrNO/c6-4-2-1-3-7-5(4)8/h4H,1-3H2,(H,7,8)/t4-/m0/s1

InChI Key

CJFHQJDFNSXAOC-BYPYZUCNSA-N

Isomeric SMILES

C1C[C@@H](C(=O)NC1)Br

Canonical SMILES

C1CC(C(=O)NC1)Br

Origin of Product

United States

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